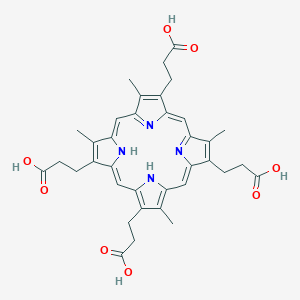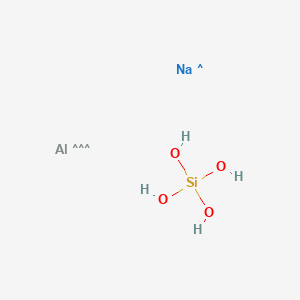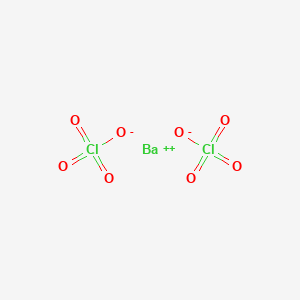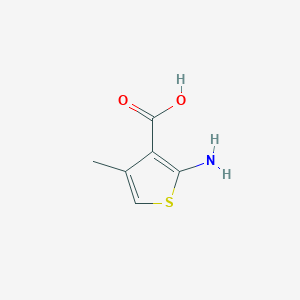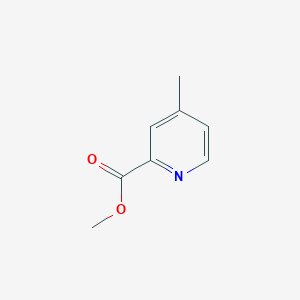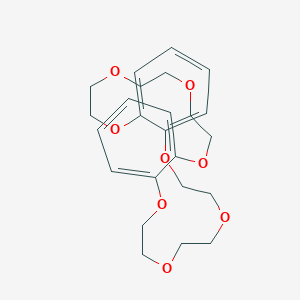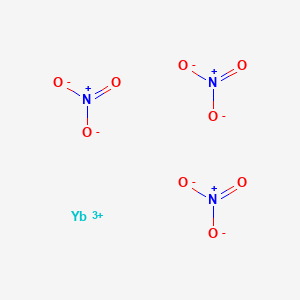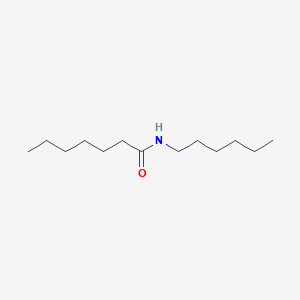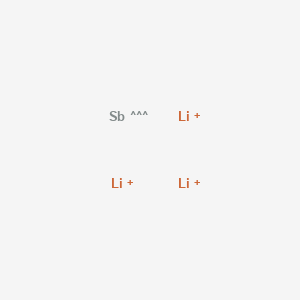
Lithium antimonide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium antimonide (Li3Sb) is a compound that results from the reaction of lithium with antimony . It is formed through the intercalation of lithium into antimonides such as Ag3Sb and Mg3Sb2 . The initial intercalation of lithium to orthorhombic Ag3Sb forms cubic Li2AgSb, and lithium insertion to hexagonal Mg3Sb2 results in cubic LiMgSb .
Synthesis Analysis
The synthesis of lithium antimonide involves the intercalation of lithium into antimonides. The initial intercalation of lithium to orthorhombic Ag3Sb leads to the formation of cubic Li2AgSb. Lithium insertion to hexagonal Mg3Sb2 results in cubic LiMgSb. Further insertion of lithium with the intercalated compounds Li2AgSb and LiMgSb results in the formation of alkali antimonide Li3Sb .Molecular Structure Analysis
The structural transformation of both antimonides Ag3Sb and Mg3Sb2 followed by the insertion of Li+ ends with the formation of Li3Sb with a cubic phase . The computed band structures along high symmetry directions of the Brillouin zone, and total and partial density of states clearly illustrate that the intercalation of lithium with Ag3Sb and Mg3Sb2 changes their metallic nature into a semiconductor .Chemical Reactions Analysis
The chemical reactions involved in the formation of lithium antimonide include the intercalation of lithium into antimonides. The initial intercalation of lithium to orthorhombic Ag3Sb forms cubic Li2AgSb. Lithium insertion to hexagonal Mg3Sb2 results in cubic LiMgSb. Further insertion of lithium with the intercalated compounds Li2AgSb and LiMgSb results in the formation of alkali antimonide Li3Sb .Physical And Chemical Properties Analysis
The physical and chemical properties of lithium antimonide are influenced by the intercalation of lithium into antimonides. The computed band structures along high symmetry directions of the Brillouin zone, and total and partial density of states clearly illustrate that the intercalation of lithium with Ag3Sb and Mg3Sb2 changes their metallic nature into a semiconductor .Safety And Hazards
Lithium-ion batteries, which can contain lithium antimonide, can be highly flammable. They have caused fires and explosions leading to property damage and serious injuries . If a lithium-ion battery is not correctly manufactured, handled, stored or disposed of, it can catch fire, explode or vent toxic gas .
Zukünftige Richtungen
Eigenschaften
InChI |
InChI=1S/3Li.Sb/q3*+1; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIJURNQAPERJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Sb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li3Sb+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium antimonide | |
CAS RN |
12057-30-6 |
Source


|
| Record name | Antimony, compd. with lithium (1:3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012057306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compound with lithium (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



